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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design and methodology
for TMC-205 (TAS-205), also known as pizuglanstat, an investigational drug developed for the
treatment of Duchenne muscular dystrophy (DMD). The information is compiled from publicly
available clinical trial data and publications.

Introduction and Mechanism of Action

Duchenne muscular dystrophy is a severe, progressive muscle-wasting disease caused by
mutations in the dystrophin gene.[1] Chronic inflammation and muscle necrosis are key
pathological features of DMD.[2] Prostaglandin D2 (PGD2), produced by the enzyme
hematopoietic prostaglandin D synthase (HPGDS), is implicated in these inflammatory and
necrotic processes.[1][2]

TMC-205 (TAS-205) is a selective inhibitor of HPGDS.[1][3] By inhibiting HPGDS, TAS-205
reduces the production of PGD2, thereby aiming to mitigate muscle damage and slow disease
progression in individuals with DMD.[1][3] Preclinical studies in a mouse model of DMD
indicated that TAS-205 could reduce muscle damage and improve locomotor activity.[1]

Signaling Pathway of TAS-205
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Caption: Mechanism of action of TMC-205 (TAS-205) in inhibiting the PGD2 pathway.

Clinical Trial Overview

TAS-205 has been evaluated in Phase 1, Phase 2, and Phase 3 clinical trials, primarily
conducted in Japan. While the drug showed a favorable safety profile, it ultimately did not meet
its primary efficacy endpoints in the pivotal Phase 3 study, leading to the discontinuation of its
development.[4][5]
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Caption: Clinical development pipeline for TMC-205 (TAS-205).
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Quantitative Data Summary

The following tables summarize key quantitative data from the clinical trials of TAS-205.

Table 1: Phase 1 (NCT02246478) Study Design

Parameter

Description

Study Design

Double-blind, randomized, placebo-controlled,

single- and repeated-dose study.[6]

Patient Population

21 male DMD patients, ages 5-15 years.[1]

Intervention

Single oral dose or twice-daily oral doses for 7
days of TAS-205 or placebo.[1]

Dose Levels

Low, middle, and high doses ranging from 1.67
to 13.33 mg/kg.[1]

Primary Endpoints

Safety and tolerability.

Pharmacokinetic Analysis

Plasma concentrations of TAS-205.

Pharmacodynamic Marker

Urinary tetranor-prostaglandin D metabolite (t-
PGDM).[6]

Table 2: Phase 2 (NCT02752048) Study Design and Efficacy Results
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Parameter

Description

Study Design

Randomized, double-blind, placebo-controlled,

early phase 2 study.[2]

Patient Population

36 male DMD patients, aged =5 years.[2]

Randomization

1:1:1 to low-dose TAS-205, high-dose TAS-205,

or placebo.[2]

Dose Levels

Low-dose: 6.67-13.33 mg/kg/dose; High-dose:
13.33-26.67 mg/kg/dose.[2]

Treatment Duration

24 weeks.[2]

Primary Endpoint

Change from baseline in 6-minute walk distance
(6MWD) at Week 24.[2]

Mean Change from
Baseline in 6MWD

Mean Difference
from Placebo (95%

Treatment Group N at Week 24 .
Confidence
(meters) (Standard
Interval)
Error)
Placebo 10 -17.0 (17.6)[2] -
TAS-205 Low-Dose 11 -3.5 (20.3)[2] 13.5 (-43.3 to 70.2)[2]
TAS-205 High-Dose 11 -7.5 (11.2)[2] 9.5 (-33.3 t0 52.4)[2]

Table 3: Phase 3 (REACH-DMD, NCT04587908) Study Design
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Parameter

Description

Study Design

Randomized, placebo-controlled, double-blind,

and open-label extension study.[4]

Patient Population

82 male DMD patients, aged =5 years, with

ambulatory and non-ambulatory cohorts.[4][5]

Intervention

Orally administered TAS-205 or placebo twice
daily.[4]

Treatment Duration

52 weeks.[4]

Primary Endpoint (Ambulatory Cohort)

Mean change from baseline to 52 weeks in the

time to rise from the floor.[4]

Primary Endpoint (Non-Ambulatory Cohort)

Safety, assessed by the incidence of adverse

events.

Outcome

The study did not meet its primary endpoint for

the ambulatory cohort.[4][5]

Experimental Protocols

Protocol for 6-Minute Walk Test (6MWT)

The 6MWT was a primary endpoint in the Phase 2 clinical trial to assess functional endurance.

Objective: To measure the maximum distance a patient can walk in 6 minutes.

Materials:

Stopwatch.

Lap counter.

Chair for resting.

A flat, indoor walking course of a predefined length (e.g., 25 meters).

Cones or markers for the endpoints of the course.
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» Emergency medical equipment.
Procedure:

o Patient Instruction: Patients are instructed to walk as fast as possible for 6 minutes, covering
as much distance as they can. They are informed that they can slow down and rest if
necessary, but should resume walking as soon as they are able.

e Test Administration:
o The patient starts at the designated starting line.
o On the "go" command, the timer is started, and the patient begins walking.

o A'safety chaser” (e.g., a physical therapist) walks behind the patient to ensure safety in
case of a fall.

o Standardized verbal encouragement is provided at regular intervals.
o The number of laps completed is recorded.

» Data Collection:
o At the end of 6 minutes, the patient is instructed to stop.

o The total distance walked is calculated based on the number of laps and the distance of
any partial lap.

o Any instances of stopping, resting, or falling are documented.

Protocol for Time to Rise from the Floor Test

This was the primary endpoint for the ambulatory cohort in the Phase 3 trial.

Objective: To measure the time it takes for a patient to stand up from a supine (lying on the
back) position on the floor.

Materials:
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 Flat, non-slip floor surface.

o Stopwatch.

Procedure:

Starting Position: The patient lies flat on their back on the floor.
e Instruction: The patient is instructed to stand up as quickly as possible.

e Timing: The stopwatch is started when the command "go" is given and stopped when the
patient is fully upright with both feet flat on the floor.

o Data Recording: The time taken to complete the task is recorded in seconds. The test is
typically performed multiple times (e.g., three times), and the fastest time is used for
analysis.

Protocol for Pharmacodynamic Assessment: Urinary t-
PGDM Measurement

This protocol outlines the measurement of a key biomarker to assess the pharmacological
activity of TAS-205.

Objective: To quantify the concentration of tetranor-prostaglandin D metabolite (t-PGDM) in
urine as a measure of PGD2 production.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
o Sample Collection and Storage:

o Urine samples are collected from patients at specified time points (e.g., baseline, and
various time points post-dose).

o Samples are immediately chilled and stored at -80°C until analysis to ensure the stability
of the analyte.
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o Sample Preparation (Solid Phase Extraction - SPE):
o Urine samples are thawed and centrifuged to remove particulate matter.
o An internal standard (e.g., a deuterated version of t-PGDM) is added to each sample.

o The samples are then subjected to solid-phase extraction to purify and concentrate the t-
PGDM. This typically involves passing the urine through a specialized cartridge that
retains the analyte, which is then eluted with a solvent.

e LC-MS/MS Analysis:

o The extracted samples are injected into a liquid chromatography system coupled to a
tandem mass spectrometer.

o The liquid chromatography step separates t-PGDM from other components in the sample.

o The tandem mass spectrometer provides highly selective and sensitive detection and
guantification of t-PGDM based on its specific mass-to-charge ratio.

o Data Analysis:

o The concentration of t-PGDM in the urine sample is determined by comparing the signal of
the analyte to that of the internal standard and a standard curve of known concentrations.

o Urinary creatinine levels are also measured to normalize the t-PGDM concentration, which
accounts for variations in urine dilution. The final reported value is often the t-
PGDM/creatinine ratio.

Safety and Tolerability Assessment

Throughout all clinical trial phases, the safety and tolerability of TAS-205 were continuously
monitored.

Protocol:

o Adverse Event (AE) Monitoring: All adverse events, regardless of their perceived relationship
to the study drug, were recorded at each study visit. AEs were graded for severity and
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assessed for their potential relationship to TAS-205.

« Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were
measured at regular intervals.

o Laboratory Tests: Blood and urine samples were collected for standard clinical chemistry,
hematology, and urinalysis panels.

o Electrocardiograms (ECGs): ECGs were performed to monitor cardiac function.

» Echocardiograms: Echocardiograms were conducted to assess cardiac structure and
function.

Across the clinical development program, TAS-205 demonstrated a favorable safety profile,
with no major safety concerns identified.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor
PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed
[pubmed.ncbi.nim.nih.gov]

o 3. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2
Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]

o 4. researchgate.net [researchgate.net]

e 5. Liquid chromatography-tandem mass spectrometric quantification of the dehydration
product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human
urine - PubMed [pubmed.ncbi.nim.nih.gov]

o 6. Estimation of net muscle volume in patients with muscular dystrophy using muscle CT for
prospective muscle volume analysis: an observational study - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21706677/
https://www.benchchem.com/product/b12292439?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/51406906_Liquid_chromatography-tandem_mass_spectrometric_quantification_of_the_dehydration_product_of_tetranor_PGE-M_the_major_urinary_metabolite_of_prostaglandin_E2_in_human_urine
https://pubmed.ncbi.nlm.nih.gov/21706677/
https://pubmed.ncbi.nlm.nih.gov/21706677/
https://pubmed.ncbi.nlm.nih.gov/21706677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8096570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8096570/
https://www.researchgate.net/publication/51251232_Simultaneous_and_high-throughput_quantitation_of_urinary_tetranor_PGDM_and_tetranor_PGEM_by_online_SPE-LC-MSMS_as_inflammatory_biomarkers
https://pubmed.ncbi.nlm.nih.gov/18632314/
https://pubmed.ncbi.nlm.nih.gov/18632314/
https://pubmed.ncbi.nlm.nih.gov/18632314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3816239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3816239/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12292439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols for TMC-205 (TAS-
205) Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12292439#tmc-205-tas-205-clinical-trial-design-and-
methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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